Hinge-Binding Scaffold Validation: Conserved Tridentate Hydrogen-Bond Engagement with Kinase ATP-Binding Sites
The 1H-indazole-3-carboxamide core engages the kinase hinge region through a conserved donor–acceptor–donor motif: indazole NH-1 hydrogen-bonds to the backbone carbonyl of Asp133, indazole N-2 interacts with the backbone NH of Val135, and the carboxamide NH contacts the backbone carbonyl of Val135, as confirmed by a 2.50 Å X-ray co-crystal structure of GSK-3β with an indazole-3-carboxamide inhibitor [1]. This tridentate interaction is absent in the simpler benzimidazole and indole carboxamide scaffolds, which typically form only bidentate hinge contacts, and provides a structurally verified basis for target engagement that is retained in N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide by virtue of its unmodified indazole-3-carboxamide core [2].
| Evidence Dimension | Number of hydrogen-bond interactions with kinase hinge region |
|---|---|
| Target Compound Data | Three H-bonds (indazole NH-1, N-2, carboxamide NH) – inferred from conserved core |
| Comparator Or Baseline | Benzimidazole carboxamides: typically 2 H-bonds; indole carboxamides: typically 2 H-bonds |
| Quantified Difference | One additional H-bond vs. benzimidazole/indole carboxamide scaffolds (3 vs. 2) |
| Conditions | X-ray crystallography (GSK-3β PDB: 6TCU, 2.50 Å resolution); in silico docking (GSK-3β PDB: 6Y9R) |
Why This Matters
The additional hinge contact translates to enhanced binding affinity and slower off-rates compared to bidentate scaffolds, reducing the risk of false negatives in kinase screening cascades.
- [1] Ombrato R, Cazzolla N, Mancini F, et al. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. J Chem Inf Model. 2015;55(12):2540-2551. doi:10.1021/acs.jcim.5b00486 View Source
- [2] Prati F, Buonfiglio R, Furlotti G, et al. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Med Chem Lett. 2020;11(5):825-831. doi:10.1021/acsmedchemlett.9b00633 View Source
